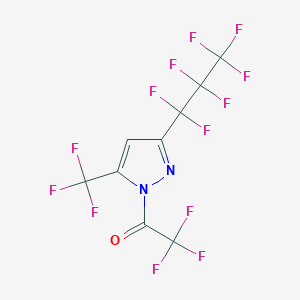
3-(2,4-Dichlorophenyl)-4-methylchromen-2-one
Overview
Description
3-(2,4-Dichlorophenyl)-4-methylchromen-2-one, also known as DCMC, is a synthetic compound that belongs to the class of coumarin derivatives. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 327.16 g/mol. DCMC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-4-methylchromen-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound has been used as a ligand in coordination chemistry and in the synthesis of metal-organic frameworks.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one is not fully understood. However, it has been proposed that this compound acts as a free radical scavenger, preventing oxidative damage to cells and tissues. It has also been suggested that this compound inhibits the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to protect against oxidative stress-induced damage in cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one in lab experiments is its high purity and yield. This makes it suitable for various research applications, including medicinal chemistry and pharmacology. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the investigation of this compound as a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, the synthesis of this compound derivatives with improved solubility and bioactivity is an area of ongoing research.
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-11-4-2-3-5-14(11)20-16(19)15(9)12-7-6-10(17)8-13(12)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRUJGNEUMNUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



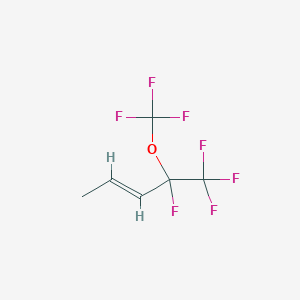


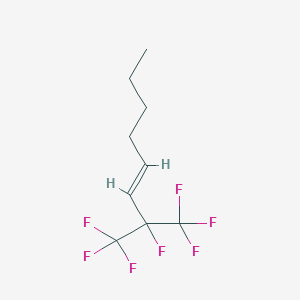
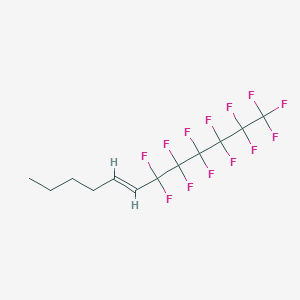

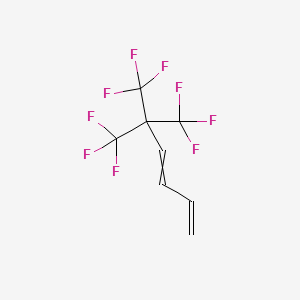
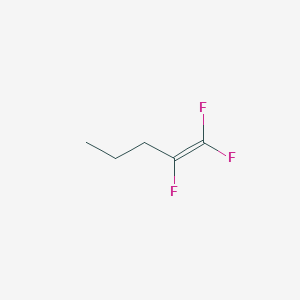

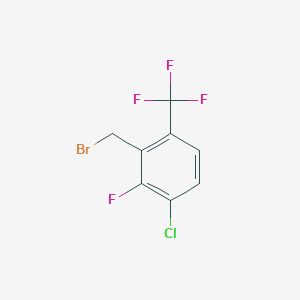
![2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]acetic Acid](/img/structure/B3041160.png)

![2,2,2-Trifluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3041162.png)
